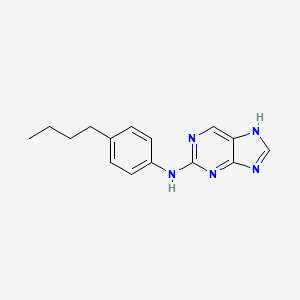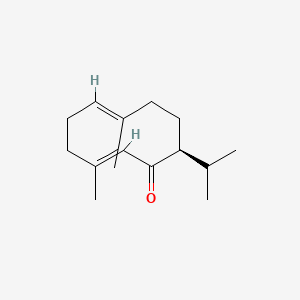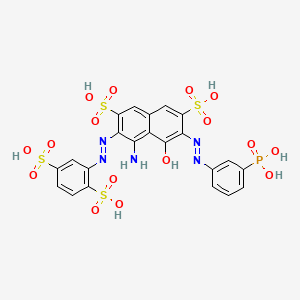
4-Amino-3-((2,5-disulphophenyl)azo)-5-hydroxy-6-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-((2,5-disulphophenyl)azo)-5-hydroxy-6-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid is a complex azo compound. Azo compounds are characterized by the presence of one or more azo groups (-N=N-) which are typically linked to aromatic rings. These compounds are widely used in various industries, particularly in the production of dyes and pigments due to their vivid colors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-((2,5-disulphophenyl)azo)-5-hydroxy-6-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid typically involves diazotization and coupling reactions. The process generally includes:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another aromatic compound to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale diazotization and coupling reactions, often carried out in aqueous solutions to facilitate the reactions and manage heat dissipation. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Azo compounds can undergo oxidation reactions, leading to the formation of azoxy compounds or other oxidized derivatives.
Reduction: Reduction of azo compounds typically results in the cleavage of the azo bond, forming the corresponding amines.
Substitution: Azo compounds can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonating agents, or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Azoxy compounds or other oxidized derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted azo compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Azo compounds are extensively studied for their electronic properties and are used as chromophores in dye chemistry.
Biology
In biological research, azo compounds are used as probes to study enzyme activities and as markers in histological studies.
Medicine
Some azo compounds have been investigated for their potential use in pharmaceuticals, particularly as prodrugs that release active amines upon reduction in the body.
Industry
Azo compounds are widely used in the textile industry for dyeing fabrics, in the food industry as colorants, and in the production of colored plastics and rubbers.
Mécanisme D'action
The mechanism of action of azo compounds often involves the interaction of the azo group with various molecular targets. In biological systems, the reduction of the azo bond to release aromatic amines is a key step. This reduction can be catalyzed by enzymes such as azoreductases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Orange: A well-known azo dye used as a pH indicator.
Congo Red: Another azo dye used in histology for staining tissues.
Disperse Orange: Used in dyeing synthetic fibers.
Uniqueness
4-Amino-3-((2,5-disulphophenyl)azo)-5-hydroxy-6-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid is unique due to its complex structure, which includes multiple azo groups and various functional groups such as sulfonic acid and phosphonic acid. This complexity may impart unique properties such as enhanced solubility, specific binding interactions, and distinct electronic characteristics.
Propriétés
Numéro CAS |
61482-25-5 |
|---|---|
Formule moléculaire |
C22H18N5O16PS4 |
Poids moléculaire |
767.6 g/mol |
Nom IUPAC |
4-amino-3-[(2,5-disulfophenyl)diazenyl]-5-hydroxy-6-[(3-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C22H18N5O16PS4/c23-19-18-10(7-17(48(41,42)43)21(22(18)28)27-24-11-2-1-3-12(8-11)44(29,30)31)6-16(47(38,39)40)20(19)26-25-14-9-13(45(32,33)34)4-5-15(14)46(35,36)37/h1-9,28H,23H2,(H2,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43) |
Clé InChI |
VMAVMCCIGIKEFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)P(=O)(O)O)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=C(C=CC(=C4)S(=O)(=O)O)S(=O)(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


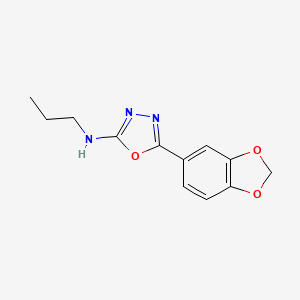
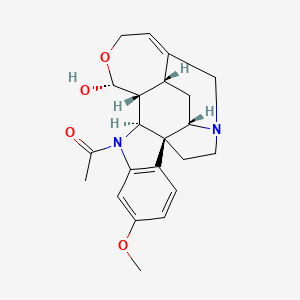

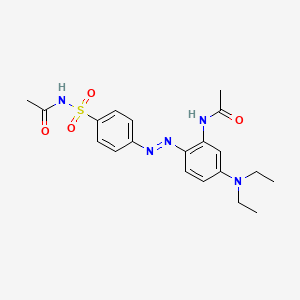
![1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-3H-indolium 2-(lactoyloxy)propionate](/img/structure/B12700893.png)
![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;methyl prop-2-enoate](/img/structure/B12700894.png)






